molecular formula C12H10F3N3O2S B7007315 N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide

N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7007315
M. Wt: 317.29 g/mol
InChI Key: LEOXGTITRQZOEJ-UHFFFAOYSA-N
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Description

N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with a trifluoromethyl group and a carboxamide group, along with a methoxypyrimidinyl moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-18(11-16-4-3-9(17-11)20-2)10(19)7-5-21-6-8(7)12(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOXGTITRQZOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=N1)OC)C(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 4-(trifluoromethyl)thiophene-3-carboxylic acid with N-methyl-4-methoxypyrimidin-2-amine under suitable conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products, often employing advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in understanding biochemical pathways.

Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its interactions with specific molecular targets can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide exerts its effects involves binding to specific molecular targets. The trifluoromethyl group enhances its binding affinity, while the carboxamide group interacts with enzymes or receptors. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine

  • Sulfameter

  • Sulfanilamide

Uniqueness: N-(4-methoxypyrimidin-2-yl)-N-methyl-4-(trifluoromethyl)thiophene-3-carboxamide stands out due to its trifluoromethyl group, which is not commonly found in similar compounds. This group significantly alters the compound's chemical properties, making it more reactive and enhancing its binding affinity to biological targets.

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